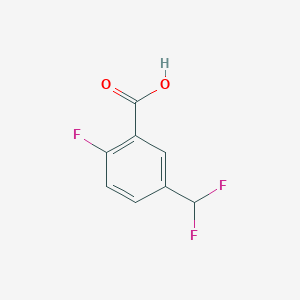

5-(Difluoromethyl)-2-fluorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of interest in recent years. A review paper describes advances in difluoromethylation processes based on X–CF2H bond formation . Another paper discusses the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively. These reactions involve the transfer of a CF2H group to a carbon atom. Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C–CF2H bonds .Scientific Research Applications

Use in Studying Tissue Sulfhydryl Groups

5-(Difluoromethyl)-2-fluorobenzoic acid has been utilized in research exploring tissue sulfhydryl groups. A study by Ellman (1959) discusses the use of a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, highlighting its potential relevance to 5-(Difluoromethyl)-2-fluorobenzoic acid (Ellman, 1959).

Role in Drug Carrier Systems

This chemical has applications in developing drug carrier systems. For instance, Bag et al. (2016) synthesized a water-stable microporous MOF exhibiting significant loading and release capabilities for pharmaceuticals, indicating its potential as a drug carrier (Bag et al., 2016).

Brain Uptake Studies

Research has also focused on brain uptake studies involving analogous compounds. Carson et al. (2003) investigated the brain uptake of acid metabolites of F-18 labeled ligands, providing insights into how related fluorobenzoic acid compounds might behave in neurological studies (Carson et al., 2003).

Synthesis Processes

The synthesis of similar fluorobenzoic acids, like 2,4,5-trifluorobenzoic acid, has been reported. Deng et al. (2015) described a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, providing a template for similar synthetic processes involving 5-(Difluoromethyl)-2-fluorobenzoic acid (Deng et al., 2015).

Soil and Water Transport Studies

Jaynes (1994) evaluated fluorobenzoate tracers in surface soils, offering insights into how 5-(Difluoromethyl)-2-fluorobenzoic acid might behave in environmental studies (Jaynes, 1994).

Synthesis and Screening in Biochemical Research

Miller and Mitchison (2004) conducted synthesis and phenotypic screening of a library including 5-fluoro-2-nitrobenzoic acid, demonstrating the utility of such compounds in biochemical research (Miller & Mitchison, 2004).

Stability Studies in Drug Development

Nechipadappu et al. (2018) focused on the stability of molecular salts/cocrystals in drug development, which can inform the use of 5-(Difluoromethyl)-2-fluorobenzoic acid in similar contexts (Nechipadappu et al., 2018).

Use in Polymer Chemistry

Research by Hsiao and Yu (1996) on aromatic polyamides bearing ether and isopropylidene links in the main chain can provide insights into how 5-(Difluoromethyl)-2-fluorobenzoic acid could be used in polymer chemistry (Hsiao & Yu, 1996).

In Vitro Biological Properties Studies

Hutchinson et al. (2001) synthesized and evaluated the in vitro biological properties of fluorinated benzothiazoles, relevant to understanding the biological interactions of fluorinated compounds like 5-(Difluoromethyl)-2-fluorobenzoic acid (Hutchinson et al., 2001).

Ground Water Tracing Applications

Bowman and Gibbens (1992) investigated difluorobenzoates as nonreactive tracers in soil and ground water, showcasing potential environmental applications of 5-(Difluoromethyl)-2-fluorobenzoic acid (Bowman & Gibbens, 1992).

Future Directions

properties

IUPAC Name |

5-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJDWIZTPHHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

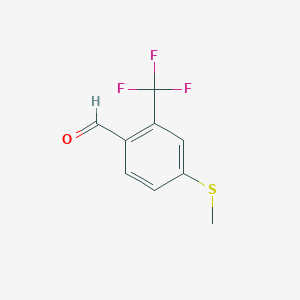

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-2-fluorobenzoic acid | |

CAS RN |

1429421-95-3 | |

| Record name | 5-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)

![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)